Brevisamide

説明

特性

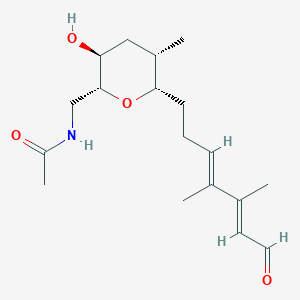

分子式 |

C18H29NO4 |

|---|---|

分子量 |

323.4 g/mol |

IUPAC名 |

N-[[(2R,3S,5S,6S)-6-[(3E,5E)-4,5-dimethyl-7-oxohepta-3,5-dienyl]-3-hydroxy-5-methyloxan-2-yl]methyl]acetamide |

InChI |

InChI=1S/C18H29NO4/c1-12(13(2)8-9-20)6-5-7-17-14(3)10-16(22)18(23-17)11-19-15(4)21/h6,8-9,14,16-18,22H,5,7,10-11H2,1-4H3,(H,19,21)/b12-6+,13-8+/t14-,16-,17-,18+/m0/s1 |

InChIキー |

SFLJQCLAPBTFNR-YRQAZLTASA-N |

異性体SMILES |

C[C@H]1C[C@@H]([C@H](O[C@H]1CC/C=C(\C)/C(=C/C=O)/C)CNC(=O)C)O |

正規SMILES |

CC1CC(C(OC1CCC=C(C)C(=CC=O)C)CNC(=O)C)O |

同義語 |

brevisamide |

製品の起源 |

United States |

類似化合物との比較

Key Structural Features

- Tetrahydropyran Ring : Contains methyl and hydroxyl substituents, critical for stereochemical complexity .

- Dienal Side Chain : A conjugated dienal moiety shared with brevenal, suggesting a common biosynthetic origin .

- Amide Group : Provides structural uniqueness among marine polyethers .

Comparison with Structurally Similar Compounds

Brevenal

Brevenal, also isolated from K. brevis, is a smaller polyether that antagonizes brevetoxin-induced toxicity.

Key Differences

Brevetoxin B

Brevetoxin B, a neurotoxin from K. brevis, contains 11 fused ether rings.

| Parameter | This compound | Brevetoxin B |

|---|---|---|

| Molecular Formula | C₁₈H₂₉NO₄ | C₅₀H₇₀O₁₄ |

| Structural Complexity | Single ether ring | 11 fused trans-cyclic ether rings |

| Bioactivity | Non-toxic | Potent neurotoxin |

Biosynthetic Insight this compound's monocyclic structure aligns with the hypothesis that ladder-frame polyethers like brevetoxin B arise from poly-epoxide cascades initiated by simpler ether templates .

Total Syntheses of this compound

Multiple research groups have synthesized this compound, each employing distinct strategies:

Key Observations

Brevisin

Brevisin, another K. brevis metabolite, remains structurally uncharacterized but is hypothesized to share biosynthetic pathways with this compound .

準備方法

Key Steps and Reaction Sequence

This route, reported by Sasaki and colleagues, utilizes an asymmetric Henry reaction between nitromethane and a β,γ-unsaturated aldehyde to establish the C5 stereocenter. The nitroalkane intermediate undergoes an Achmatowicz rearrangement—a ring-expansion oxidation—to form the tetrahydropyran core (Figure 1). A Stille cross-coupling with a vinylstannane installs the dienal side chain, followed by TEMPO-mediated oxidation to yield brevisamide.

Stereochemical Control

The Henry reaction employs a cinchona alkaloid catalyst to achieve >90% enantiomeric excess (ee) at C5. The Achmatowicz rearrangement proceeds with retention of configuration, ensuring correct stereochemistry at C2 and C3.

Yield Optimization

The 16-step linear sequence achieves a 2.5% overall yield. Key improvements include eliminating protecting groups and optimizing the Stille coupling with CuBr·DMS, which boosts the yield to 78%.

Oxiranyl Anion Strategy for Tetrahydropyran Construction

Reaction Mechanism

Developed by Takeo Sakai’s group, this method employs an oxiranyl anion coupling between an epoxy sulfone and a triflate to form the C4–C5 bond. Intramolecular etherification of a hydroxy-bromoketone generates the tetrahydropyran ring, while hydroxyl-directed hydrogenation introduces the axial methyl group with >10:1 diastereoselectivity.

Side-Chain Installation

The acetamide side chain is appended via nucleophilic substitution of an N-acetyl carbamate, and the dienal moiety is constructed using a Horner–Wadsworth–Emmons reaction.

Efficiency Metrics

This 18-step synthesis achieves a 3.8% overall yield, with the Horner–Wadsworth–Emmons reaction proving critical for (E,E)-diene formation (85% yield).

Hetero-Diels-Alder Reaction-Based Synthesis

Cyclization Strategy

Ghosh and co-workers leveraged a Jacobsen asymmetric hetero-Diels-Alder reaction between a diene and an aldehyde to form the tetrahydropyran ring with three stereocenters in one step. A Suzuki–Miyaura coupling then attaches the vinyl iodide fragment.

Stereoselectivity

The hetero-Diels-Alder reaction achieves 94% ee, while a zirconium-catalyzed carboalumination ensures (E)-geometry in the diene side chain.

Performance Data

The 22-step route provides this compound in 1.7% yield, limited by low efficiency in the carboalumination step (39% yield).

SmI₂-Mediated Reductive Cyclization Method

Key Transformation

Lindsley’s approach uses SmI₂ to induce reductive cyclization of a δ-bromo-β-ketoester, forming the tetrahydropyran ring with 85% diastereoselectivity. The dienal side chain is installed via a Horner–Wadsworth–Emmons reaction.

Advantages

This 21-step synthesis achieves a 5.2% overall yield—the highest among reported methods—due to high-yielding cyclization (92%) and oxidation steps.

Comparative Analysis of Synthetic Routes

The SmI₂ route offers the highest yield but requires specialized reagents. The Henry/Achmatowicz method is the shortest but suffers from moderate yields.

Q & A

Q. How should conflicting spectral data for this compound analogs be interpreted?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。